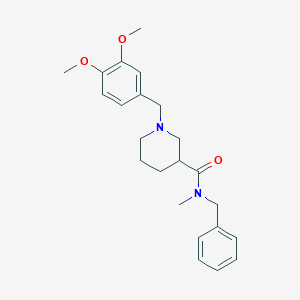
N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide, also known as BDMP, is a synthetic compound that belongs to the class of piperidine carboxamides. It has been extensively studied for its potential use in research applications due to its unique structure and properties.
Scientific Research Applications
N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide has been studied extensively for its potential use in research applications. It has been shown to exhibit a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes such as cell survival, neuroprotection, and neurotransmitter release. N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mechanism of Action
The mechanism of action of N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide involves its interaction with the sigma-1 receptor. It has been shown to act as a positive allosteric modulator of the sigma-1 receptor, which results in an increase in the activity of the receptor. This, in turn, leads to the activation of various signaling pathways that are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to enhance the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders.
Advantages and Limitations for Lab Experiments
N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential use in research applications, which makes it a well-characterized compound. However, one of the limitations of N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide is that it exhibits low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide. One of the potential future directions is to study its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another potential future direction is to study its mechanism of action in more detail to better understand its effects on various physiological processes. Additionally, future studies could focus on developing more potent and selective sigma-1 receptor modulators based on the structure of N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide.
Synthesis Methods
The synthesis method of N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide involves the reaction of 3,4-dimethoxybenzyl chloride with N-benzyl-N-methylpiperidine-3-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate at room temperature. The resulting product is purified using column chromatography to obtain N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide in high yield and purity.
properties
Molecular Formula |
C23H30N2O3 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-benzyl-1-[(3,4-dimethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C23H30N2O3/c1-24(15-18-8-5-4-6-9-18)23(26)20-10-7-13-25(17-20)16-19-11-12-21(27-2)22(14-19)28-3/h4-6,8-9,11-12,14,20H,7,10,13,15-17H2,1-3H3 |
InChI Key |
OWIFIXXMYGXSBE-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B246770.png)

![2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B246784.png)
![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B246812.png)
![2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B246818.png)
![N-({1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246819.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)
![1'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246830.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)

![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)

